1-(3-Phenoxypropyl)imidazole

Vue d'ensemble

Description

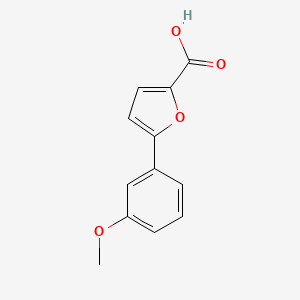

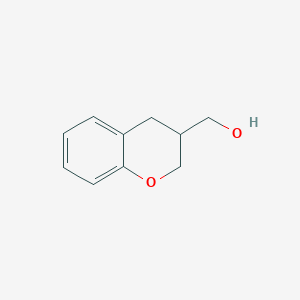

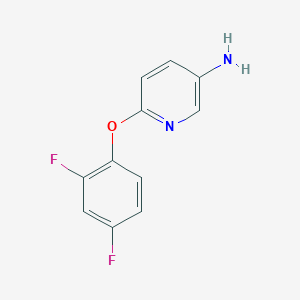

1-(3-Phenoxypropyl)imidazole is a chemical compound with the molecular formula C12H14N2O . It is an imidazole derivative, which is a class of organic compounds known for their five-membered heterocyclic ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications . The synthesis of 1-(3-Phenoxypropyl)imidazole specifically is not detailed in the sources available, but general methods for the synthesis of substituted imidazoles involve the formation of bonds during the construction of the imidazole ring . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 1-(3-Phenoxypropyl)imidazole consists of a five-membered imidazole ring attached to a phenoxypropyl group . The imidazole ring is a key component of this compound, featuring two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazole derivatives, including 1-(3-Phenoxypropyl)imidazole, are known to participate in a variety of chemical reactions. These reactions often involve the formation or breaking of bonds within the imidazole ring structure . The specific chemical reactions involving 1-(3-Phenoxypropyl)imidazole are not detailed in the available sources.Applications De Recherche Scientifique

Corrosion Inhibition

- Eco-friendly Corrosion Inhibitors : Ionic liquids like 1-phenethyl-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromide show effectiveness in preventing mild steel corrosion in hydrochloric acid, offering a blend of physical and chemical bond adsorption onto steel surfaces (Hajjaji et al., 2021).

- Inhibition of Mild Steel Corrosion : Other imidazole derivatives are researched for their corrosion inhibition properties in acidic solutions, indicating potential in industrial applications (Prashanth et al., 2021).

Biological and Medicinal Applications

- Antitubercular Activity : Phenoxyalkylbenzimidazole derivatives, like 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, have been evaluated for their antitubercular properties, showing promise as selective and potent agents (Chandrasekera et al., 2015).

- Antibacterial and Toxicity Studies : Imidazolium-based ionic liquids are researched for their antibacterial properties, with findings indicating certain compounds as effective antibacterial agents (Aljuhani et al., 2018).

Agricultural and Environmental Impact

- Insect Growth Regulation : Studies on compounds like 1-(4-phenoxyphenoxypropyl)imidazole reveal their impact on larval growth in insects, suggesting potential as insect growth regulators (Shiotsuki et al., 1999).

Material Science

- CO2 Capture : Research into imidazole derivatives includes their role in CO2 capture, showcasing their potential in environmental applications (Bates et al., 2002).

Miscellaneous Applications

- Organogels and Drug Entrapment : Studies show that 1H-imidazole amphiphiles can form organogels and effectively entrap certain drugs, indicating their usefulness in pharmaceutical formulations (Seo and Chang, 2005).

Orientations Futures

Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This suggests that future research may focus on improving the synthesis methods for compounds like 1-(3-Phenoxypropyl)imidazole and exploring their potential applications.

Propriétés

IUPAC Name |

1-(3-phenoxypropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUYCHMYGBJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301138 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Phenoxypropyl)imidazole | |

CAS RN |

62838-60-2 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62838-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)